molecular formula C10H13NO4 B14028422 Ethyl 5,6-dimethoxynicotinate

Ethyl 5,6-dimethoxynicotinate

Cat. No.: B14028422
M. Wt: 211.21 g/mol
InChI Key: CWZKSQQZUAZTHK-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethoxynicotinate is an organic compound with the molecular formula C10H13NO4. It is a derivative of nicotinic acid, featuring ethyl ester and methoxy groups at the 5 and 6 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,6-dimethoxynicotinate can be synthesized through the esterification of 5,6-dimethoxynicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would include the esterification of 5,6-dimethoxynicotinic acid with ethanol, followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,6-dimethoxynicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5,6-dimethoxynicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Lacks the methoxy groups present in ethyl 5,6-dimethoxynicotinate.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    5,6-Dimethoxynicotinic acid: The parent acid form of this compound.

Uniqueness

This compound is unique due to the presence of both ethyl ester and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features may enhance its solubility, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 5,6-dimethoxypyridine-3-carboxylate

InChI

InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-8(13-2)9(14-3)11-6-7/h5-6H,4H2,1-3H3

InChI Key

CWZKSQQZUAZTHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)OC)OC

Origin of Product

United States

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